
2-Isopropylisonicotinic acid hydrazide
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Overview
Description
2-Isopropylisonicotinohydrazide, also known as iproniazid, is a chemical compound with the molecular formula C9H13N3O. It is a derivative of isoniazid and has been studied for its various biological activities, particularly its role as a monoamine oxidase inhibitor (MAOI). This compound has historical significance in the treatment of tuberculosis and depression, although its clinical use has been limited due to its hepatotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylisonicotinohydrazide typically involves the reaction of isonicotinyl hydrazine with acetone. The process can be summarized as follows:
Reaction with Acetone: A mixture of isonicotinyl hydrazine and acetone is heated on a steam bath until a solution is formed. Upon cooling, 1-isonicotinyl-2-isopropylidene hydrazine precipitates as white needles.
Industrial Production Methods: Industrial production methods for 2-Isopropylisonicotinohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild conditions.
Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted isonicotinoyl compounds .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the potential of 2-Isopropylisonicotinic acid hydrazide and its derivatives as antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has spurred research into novel compounds that can effectively combat these pathogens.
- Mechanism of Action : The antimicrobial activity of hydrazones, including those derived from this compound, is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism.
- Case Studies : In a study focusing on acylhydrazones, compounds synthesized from this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives showing effectiveness comparable to traditional antibiotics .
- Table 1: Antimicrobial Activity of Hydrazone Derivatives
Compound | Target Bacteria | Zone of Inhibition (mm) | Comparison to Control |
---|---|---|---|
A | S. aureus | 21 | Higher than ampicillin |
B | E. coli | 24 | Comparable |
C | P. aeruginosa | 22 | Higher than control |
Anticancer Research
The anticancer properties of this compound are under investigation, with promising results suggesting its potential as a therapeutic agent.
- Biological Screening : Compounds derived from isonicotinic acid hydrazides have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Case Studies : In one research initiative, derivatives of isonicotinic acid hydrazides were synthesized and screened for anticancer activity. Some compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Table 2: Anticancer Activity of Hydrazone Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
D | HeLa | 15 | High |
E | MCF-7 | 20 | Moderate |
F | A549 | 10 | Very High |
Synthetic Applications
In addition to its biological activities, this compound serves as an important intermediate in organic synthesis.
- Synthesis of Heterocycles : The compound can be utilized in the synthesis of various heterocyclic systems, which are crucial in the development of new pharmaceuticals .
- Mechanochemical Synthesis : Recent advancements have explored solvent-free synthesis methods for producing derivatives of isonicotinic acid hydrazides, enhancing efficiency and reducing environmental impact .
Mechanism of Action
The mechanism of action of 2-Isopropylisonicotinohydrazide involves its role as a monoamine oxidase inhibitor. It inhibits the enzyme monoamine oxidase, which is responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, the compound increases the levels of these neurotransmitters in the brain, leading to its antidepressant effects . Additionally, it inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential components of the bacterial cell wall .
Comparison with Similar Compounds
Isoniazid: A widely used antitubercular drug with a similar structure but without the isopropyl group.
Phenelzine: Another MAOI used as an antidepressant.
Hydrazine Derivatives: Various hydrazine derivatives with similar chemical properties
Uniqueness: 2-Isopropylisonicotinohydrazide is unique due to its dual role as an antitubercular agent and an antidepressant. Its isopropyl group differentiates it from other similar compounds, contributing to its specific biological activities .
Biological Activity
2-Isopropylisonicotinic acid hydrazide, commonly known as iproniazid, is a compound that has garnered attention for its diverse biological activities. Originally developed as an antidepressant, its mechanisms and effects extend into various fields of pharmacology, including neurochemistry and antimicrobial research. This article reviews the biological activity of iproniazid, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.
Iproniazid primarily functions as a monoamine oxidase inhibitor (MAOI) . This inhibition leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are crucial for mood regulation. Research indicates that iproniazid significantly elevates the catecholamine content in the myocardium, suggesting potential cardiovascular effects as well .
The compound's ability to inhibit monoamine oxidase is a key factor in its antidepressant properties. Studies have shown that iproniazid's effects on serotonin levels can contribute to improved mood and reduced anxiety in various animal models .
Antimicrobial Activity
Recent studies have expanded the understanding of iproniazid's biological activity beyond its neurochemical effects to include antimicrobial properties. Hydrazide-hydrazone derivatives, including those based on isonicotinic acid hydrazide, exhibit significant antibacterial and antifungal activities. For instance, compounds derived from hydrazides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating higher antibacterial potency than traditional antibiotics like tetracycline .
Table 1: Antimicrobial Activity of Hydrazide Derivatives
Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Iproniazid | S. aureus | 22 | |
Hydrazide-Hydrazone 21 | E. coli | 21 | |
Isonicotinoyl Hydrazide Analog 11 | Bacillus cereus | 15 |
Case Studies
- Neuropharmacological Effects : A study conducted on animals demonstrated that administration of iproniazid led to a marked increase in serotonin levels in blood platelets and brain tissues. This increase correlated with enhanced mood and reduced depressive behaviors .
- Antimicrobial Efficacy : In vitro studies have shown that derivatives of isonicotinic acid hydrazide possess significant antimicrobial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). These findings suggest a potential application for iproniazid derivatives in treating infections that are otherwise difficult to manage with conventional antibiotics .
- Cytotoxicity Studies : Recent investigations into the cytotoxic effects of hydrazide-hydrazone derivatives revealed selective toxicity against cancer cell lines such as HepG2 (liver cancer) and 769-P (kidney cancer). The introduction of specific substituents on the hydrazide structure was found to enhance cytotoxicity while maintaining selectivity towards tumor cells .
Research Findings
The synthesis of new derivatives from this compound has led to promising results regarding their biological activities:
- Antidepressant Effects : Iproniazid has been effective in treating major depressive disorders by modulating neurotransmitter levels through MAO inhibition.
- Antimicrobial Properties : Various synthesized derivatives show potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Certain derivatives exhibit significant cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer agents.
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-propan-2-ylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)8-5-7(3-4-11-8)9(13)12-10/h3-6H,10H2,1-2H3,(H,12,13) |
InChI Key |
ZWWSYCNJWMAYSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C(=O)NN |
Origin of Product |
United States |
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